molecular formula C14H10F2O3S B1368596 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-76-2

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1368596
CAS RN: 898778-76-2
M. Wt: 296.29 g/mol
InChI Key: CAQNEKTWFACEBQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a chemical compound with the CAS Number: 898778-76-2 . It has a molecular weight of 296.29 and its IUPAC name is (2,4-difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization:

  • Thiophene derivatives have been synthesized and characterized for their spectroscopic and electrochemical properties. These derivatives, including variations similar to the chemical , have applications in the development of fluorescent materials and electrochemically active substances (Coelho et al., 2015).

Electronic and Optical Properties

2. Theoretical and experimental studies have examined the photophysical and electrochemical properties of thiophene-based liquid crystals. These studies contribute to understanding the applications of such compounds in optoelectronics and liquid crystal technologies (Nafee et al., 2020).

  • Research on fluorene-based conjugated poly(arylene ethynylene)s, which include thiophene units, has been conducted to investigate their electro-optical properties. These materials are significant for developing advanced optoelectronic devices (Palai et al., 2014).

  • Studies on thiophene-substituted 1,3,4-oxadiazole derivatives have been performed to explore their potential in optoelectronic applications. These studies include computational and experimental approaches to understand their photophysical properties (Thippeswamy et al., 2021).

Metal-Organic Frameworks and Sensing Applications

5. Thiophene-based metal-organic frameworks (MOFs) have been developed using thiophene-functionalized dicarboxylate. These MOFs are effective in luminescence sensing and environmental pollutant removal, demonstrating the versatility of thiophene derivatives in environmental applications (Zhao et al., 2017).

properties

IUPAC Name

(2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNEKTWFACEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641962
Record name (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-76-2
Record name (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
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2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
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2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

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